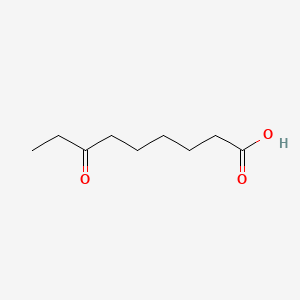

7-Oxo-nonanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

7-oxononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-8(10)6-4-3-5-7-9(11)12/h2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMDUEIZQNLDNCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942513 | |

| Record name | 7-Oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20356-92-7 | |

| Record name | 7-Oxononanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020356927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of C9 Carboxylic Acids from Oleic Acid via Oxidative Cleavage

Abstract: This technical guide provides an in-depth exploration of the synthesis of C9 carboxylic acids, specifically 9-oxononanoic acid and azelaic acid, from oleic acid. While the direct synthesis of 7-oxo-nonanoic acid from oleic acid via oxidative cleavage of its double bond is chemically unfeasible, this document addresses the scientifically accurate and industrially significant conversion into C9 acids functionalized at the terminal position. We will dissect the prevalent methodologies, with a primary focus on ozonolysis, detailing the reaction mechanisms, providing step-by-step experimental protocols, and discussing process optimization. This guide is intended for researchers, chemists, and professionals in the fields of oleochemistry, polymer science, and drug development who are interested in the valorization of renewable feedstocks.

Introduction: Positional Specificity in Oleic Acid Cleavage

Oleic acid, a ubiquitous C18 monounsaturated fatty acid, possesses a single carbon-carbon double bond between carbons 9 and 10 (C9-C10). Any chemical reaction that cleaves this double bond will invariably result in two nine-carbon (C9) fragments. The functionality resulting from the cleavage (such as an aldehyde, ketone, or carboxylic acid) will be located at the site of the former double bond. Consequently, the oxidative cleavage of oleic acid yields products functionalized at the C9 position, namely 9-oxononanoic acid and azelaic acid (nonane-1,9-dioic acid), along with nonanal and nonanoic acid from the hydrocarbon tail.[1]

The synthesis of 7-oxo-nonanoic acid, which features a ketone at the C7 position, would require a different starting material or a synthetic strategy not reliant on the direct cleavage of oleic acid's C9 double bond. This guide, therefore, pivots to the well-established and industrially vital synthesis of 9-oxononanoic acid and its oxidation product, azelaic acid, from oleic acid. Azelaic acid, in particular, is a valuable bio-based monomer used in the production of polymers like Polyamide-6,9, as well as in lubricants, plasticizers, and dermatological medications.[2][3][4]

Part 1: Core Mechanisms of Oleic Acid Oxidative Cleavage

The conversion of oleic acid into C9 acids is predominantly achieved through oxidative cleavage, with ozonolysis being the most mature and industrially applied technology.[4][5]

Ozonolysis: The Criegee Mechanism

Ozonolysis is a powerful organic reaction where ozone (O₃) cleaves the unsaturated bonds of alkenes, alkynes, and azo compounds.[6] The reaction with an alkene, such as oleic acid, proceeds through a mechanism first proposed by Rudolf Criegee in 1953.[7]

The process involves three key steps:

-

1,3-Dipolar Cycloaddition: The ozone molecule acts as a 1,3-dipole and adds across the C=C double bond of oleic acid to form a highly unstable primary ozonide, known as a molozonide.[8][9]

-

Retro-1,3-Dipolar Cycloaddition: The molozonide rapidly rearranges and cleaves into two fragments: a carbonyl compound (an aldehyde) and a carbonyl oxide (also known as the Criegee intermediate).[6][10]

-

Second 1,3-Dipolar Cycloaddition: The aldehyde and the Criegee intermediate then recombine in a different orientation to form a more stable secondary ozonide (a 1,2,4-trioxolane).[9]

This ozonide intermediate is then subjected to a "workup" step, which determines the final products.

Caption: The Criegee mechanism of alkene ozonolysis.

Reaction Workup: Dictating the Final Product

The choice of workup conditions following ozonide formation is critical for isolating the desired product.

-

Reductive Workup: This is the most common approach and is used to obtain aldehydes or ketones.[11] Typical reducing agents include dimethyl sulfide (DMS) or zinc metal with acetic acid.[10][11] For oleic acid, a reductive workup yields nonanal and 9-oxononanoic acid.[1][4]

-

Oxidative Workup: This method is employed to produce carboxylic acids. Hydrogen peroxide (H₂O₂) is a common oxidizing agent.[11] When the ozonide from oleic acid is treated under oxidative conditions, any aldehyde groups are oxidized to carboxylic acids, leading to the formation of nonanoic acid and azelaic acid.[6][12]

Alternative Methodologies: Beyond Ozonolysis

While ozonolysis is the industrial standard, concerns over the safety and energy costs of generating ozone have prompted research into alternatives.[13] One promising route involves the use of hydrogen peroxide as the primary oxidant, often in the presence of a catalyst like tungstic acid (H₂WO₄).[13] This method can proceed in two steps: first, the epoxidation or dihydroxylation of the double bond, followed by the oxidative cleavage of the resulting intermediate to yield the desired carboxylic acids.[14][15]

Part 2: Experimental Protocol - Synthesis of Azelaic Acid via Ozonolysis

This protocol details a representative lab-scale procedure for the synthesis of azelaic acid from oleic acid using ozonolysis with an oxidative workup.

Safety Precautions: Ozone is a toxic and powerful oxidizing agent. Ozonides can be explosive. This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. The reaction should be performed behind a blast shield.

Materials & Equipment:

-

Oleic Acid (technical grade or higher)

-

Methanol (ACS grade) or Dichloromethane (DCM)

-

Ozone generator

-

Gas dispersion tube (fritted bubbler)

-

Three-neck round-bottom flask

-

Dry ice/acetone or isopropanol bath

-

Magnetic stirrer and stir bar

-

Hydrogen peroxide (30% solution)

-

Rotary evaporator

-

Standard glassware for extraction and purification (separatory funnel, beakers, etc.)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

pH indicator paper

Step-by-Step Methodology:

-

Reaction Setup:

-

Place a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar in a Dewar flask.

-

Fit the central neck with a gas dispersion tube connected to the output of an ozone generator. The tube should extend below the surface of the reaction solvent.

-

Fit one side neck with a thermometer.

-

Fit the other side neck with a gas outlet tube leading to a trap containing a potassium iodide solution to quench excess ozone.

-

-

Ozonolysis:

-

Dissolve 28.2 g (0.1 mol) of oleic acid in 250 mL of methanol in the reaction flask.

-

Cool the flask to -78 °C using a dry ice/acetone bath. Industrial processes may use higher temperatures, around -20 °C.[6]

-

Begin stirring the solution and start bubbling ozone-enriched oxygen through the solution.

-

Continue the ozonolysis until the solution turns a persistent pale blue color, which indicates the presence of unreacted ozone and thus the complete consumption of oleic acid.[6] Alternatively, monitor the reaction by TLC. This step can take several hours depending on the ozone generator's output.

-

-

Quenching and Workup:

-

Once the reaction is complete, stop the ozone flow and purge the flask with nitrogen or oxygen for 10-15 minutes to remove all residual ozone.

-

Slowly and carefully add 30 mL (approx. 0.3 mol) of 30% hydrogen peroxide to the cold solution while stirring. Caution: This addition can be exothermic.

-

Remove the cooling bath and allow the mixture to warm to room temperature. Then, gently reflux the mixture for 1-2 hours to ensure complete oxidation of the ozonide to carboxylic acids.

-

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the methanol using a rotary evaporator.

-

Add 200 mL of water to the residue. Azelaic acid has limited solubility in cold water, while the co-product, nonanoic acid, is more soluble.

-

Cool the aqueous mixture in an ice bath to precipitate the crude azelaic acid.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude azelaic acid from hot water or ethyl acetate to obtain the purified product.

-

Dry the purified crystals under vacuum. The expected yield is typically in the range of 80-95%.[3]

-

Part 3: Process Parameters and Data Summary

The efficiency and product distribution of the oleic acid cleavage are highly dependent on the reaction conditions.

| Parameter | Condition | Expected Outcome/Rationale | Yield Range (%) | Reference |

| Reaction Temperature | -78 °C to -20 °C | Lower temperatures minimize side reactions and prevent premature ozonide decomposition. Higher temperatures are more industrially viable but may require more careful control. | - | [6] |

| Solvent | Methanol, Dichloromethane | Methanol can participate in the reaction to form hydroperoxy hemiacetals, while DCM is more inert. Solvent choice affects reaction rate and product isolation. | - | [6][8] |

| Workup Agent | Dimethyl Sulfide (DMS) | Reductive: Cleaves the ozonide to yield 9-oxononanoic acid and nonanal. | 85-95 (total aldehydes) | [10][11] |

| Workup Agent | Hydrogen Peroxide (H₂O₂) | Oxidative: Oxidizes intermediates to yield azelaic acid and nonanoic acid. | 80-95 (dicarboxylic acid) | [3][6][12] |

| Catalyst (Alternative) | Tungstic Acid / H₂O₂ | Avoids the use of ozone. Enables a two-step process via a diol intermediate, potentially offering a safer route. | 44 (isolated azelaic acid) | [5] |

Part 4: Visualizing the Workflow

A clear workflow is essential for understanding the entire synthesis and purification process.

Caption: Overall workflow for the synthesis of Azelaic Acid.

References

-

Wikipedia. Ozonolysis. [Link]

-

Michigan State University Department of Chemistry. Mechanism of Ozonolysis. [Link]

-

Aakash Institute. Ozonolysis Mechanism – Ozonolysis of Alkenes and Alkynes. [Link]

-

SATHEE, IIT Kanpur. Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes. [Link]

-

Organic Chemistry Portal. Ozonolysis - Criegee Mechanism. [Link]

-

Master Organic Chemistry. Alkene Reactions: Ozonolysis. [Link]

-

Kim, J.-Y., et al. (2019). Direct Biotransformation of Nonanoic Acid and Its Esters to Azelaic Acid by Whole Cell Biocatalyst of Candida tropicalis. ACS Sustainable Chemistry & Engineering. [Link]

-

Pagliaro, M., et al. (2020). Conversion of Oleic Acid into Azelaic and Pelargonic Acid by a Chemo-Enzymatic Route. Molecules. [Link]

-

Masyithah, Z., et al. (2018). Optimization of A Two-Step Method to Synthesize Azelaic Acid from Oleic Acid. IOP Conference Series: Materials Science and Engineering. [Link]

-

King, M. D., et al. (2019). Ozonolysis of fatty acid monolayers at the air–water interface: organic films may persist at the surface of atmospheric aerosols. Atmospheric Chemistry and Physics. [Link]

-

Masyithah, Z., et al. (2017). SYNTHESIS OF AZELAIC ACID FROM OLEIC ACID WITH GREEN OXIDANT H2O2 / H2WO4. ARPN Journal of Engineering and Applied Sciences. [Link]

-

ResearchGate. The main routes reported for synthesis of azelaic acid starting from oleic acid. [Link]

-

BIRAC. Azelaic Acid. [Link]

-

Chemistry LibreTexts. 9.2: Oxidative Cleavage- Ozonolysis. [Link]

-

University of Bologna. Oxidative cleavage of the double bond of oleic acid to obtain nonanoic and azelaic acids. [Link]

-

Walker, T. W., et al. (2022). Characterizing the Potential for Sustainable Azelaic Acid Production from High-Oleic Vegetable Oil Using Two-Step Oxidative Cleavage. ACS Sustainable Chemistry & Engineering. [Link]

-

Ouardad, S., et al. (2021). Oxidative Cleavage of Fatty Acid Derivatives for Monomer Synthesis. Polymers. [Link]

Sources

- 1. acp.copernicus.org [acp.copernicus.org]

- 2. researchgate.net [researchgate.net]

- 3. birac.nic.in [birac.nic.in]

- 4. Oxidative Cleavage of Fatty Acid Derivatives for Monomer Synthesis | MDPI [mdpi.com]

- 5. Conversion of Oleic Acid into Azelaic and Pelargonic Acid by a Chemo-Enzymatic Route - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ozonolysis - Wikipedia [en.wikipedia.org]

- 7. Ozonolysis - Criegee Mechanism [organic-chemistry.org]

- 8. Supplemental Topics [www2.chemistry.msu.edu]

- 9. SATHEE: Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes [sathee.iitk.ac.in]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Optimization of A Two-Step Method to Synthesize Azelaic Acid from Oleic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 14. eurochemengineering.com [eurochemengineering.com]

- 15. Characterizing the Potential for Sustainable Azelaic Acid Production from High-Oleic Vegetable Oil Using Two-Step Oxidative Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of 7-Oxo-nonanoic Acid: An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive exploration of the biological role of 7-Oxo-nonanoic acid, a medium-chain oxo-fatty acid. While direct experimental evidence for this specific isomer is nascent, this document synthesizes current knowledge from the broader class of oxo-fatty acids, with a particular focus on its well-characterized isomer, 9-oxononanoic acid, to infer its probable biological significance. This guide delves into the endogenous origins of oxo-nonanoic acids as products of lipid peroxidation, their potential roles in modulating inflammatory and metabolic signaling pathways, and detailed methodologies for their analysis in biological matrices. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the roles of lipid metabolites in health and disease.

Introduction: The Emerging Landscape of Oxo-Fatty Acids

Fatty acids are not merely structural components of cell membranes or sources of energy; they are also critical signaling molecules that regulate a vast array of physiological and pathological processes. The introduction of a keto group into the carbon chain of a fatty acid, forming an oxo-fatty acid, can dramatically alter its biological activity. 7-Oxo-nonanoic acid belongs to this class of modified lipids. While its specific functions are still under investigation, its structural similarity to other biologically active oxo-fatty acids suggests it may play a significant role in cellular signaling, particularly in the context of oxidative stress.

Oxo-fatty acids are often byproducts of lipid peroxidation, a process where reactive oxygen species (ROS) attack polyunsaturated fatty acids in cell membranes, leading to oxidative degradation.[1] This process is implicated in a wide range of diseases, including cardiovascular and neurodegenerative disorders.[2] Therefore, understanding the biological activities of lipid peroxidation products like 7-Oxo-nonanoic acid is of paramount importance. This guide will leverage the existing knowledge of a closely related isomer, 9-oxononanoic acid (9-ONA), to build a scientifically grounded hypothesis for the biological role of 7-Oxo-nonanoic acid.

Endogenous Formation: A Consequence of Oxidative Damage

The primary proposed mechanism for the formation of 7-Oxo-nonanoic acid in biological systems is through the non-enzymatic lipid peroxidation of polyunsaturated fatty acids (PUFAs), such as linoleic acid.[2] This multi-step process is initiated by the attack of a free radical on a PUFA, leading to a cascade of reactions that ultimately generate a variety of lipid peroxidation products, including oxo-fatty acids.[1][3]

The process can be summarized in three main stages:

-

Initiation: A reactive oxygen species (ROS), such as a hydroxyl radical (•OH), abstracts a hydrogen atom from a methylene group in a PUFA, forming a lipid radical (L•).[4]

-

Propagation: The lipid radical reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This radical can then abstract a hydrogen atom from another PUFA, creating a lipid hydroperoxide (LOOH) and a new lipid radical, thus propagating the chain reaction.[4]

-

Termination: The chain reaction is terminated when two radical species react with each other to form a non-radical product.[1]

During the propagation and subsequent breakdown of lipid hydroperoxides, various secondary products are formed, including aldehydes and oxo-fatty acids. The specific isomer of the oxo-fatty acid formed, such as 7-Oxo-nonanoic acid, depends on the position of the initial radical attack and the subsequent cleavage of the fatty acid chain.

Figure 1: Simplified workflow of lipid peroxidation leading to the formation of oxo-fatty acids.

Postulated Biological Roles of 7-Oxo-nonanoic Acid: Insights from 9-Oxononanoic Acid

Given the scarcity of direct research on 7-Oxo-nonanoic acid, we can infer its potential biological activities by examining its well-studied isomer, 9-oxononanoic acid (9-ONA). The position of the oxo group can influence the specific interactions with enzymes and receptors; however, the overall pro-inflammatory and metabolic effects are likely to be shared among these isomers.[5]

Modulation of Inflammatory and Thrombotic Pathways

A key biological function of 9-ONA is its ability to induce platelet aggregation by activating the arachidonate cascade.[2][6] This suggests that 7-Oxo-nonanoic acid may also act as a pro-inflammatory and pro-thrombotic mediator. The proposed signaling pathway is as follows:

-

Activation of Phospholipase A2 (PLA2): 9-ONA has been shown to directly stimulate the activity of phospholipase A2.[2][7] PLA2 is a critical enzyme that hydrolyzes phospholipids in the cell membrane to release arachidonic acid.

-

Arachidonic Acid Cascade: The released arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes to produce various eicosanoids, including thromboxane A2 (TxA2).[2]

-

Platelet Aggregation: TxA2 is a potent vasoconstrictor and inducer of platelet aggregation, playing a central role in thrombus formation.[6]

Sources

- 1. Lipid peroxidation - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A-Z Guide to 7-Oxo-nonanoic Acid: From Lipid Peroxidation to Biomarker Potential

Abstract

7-Oxo-nonanoic acid is a C9 oxo-fatty acid generated during the oxidative degradation of polyunsaturated fatty acids. Once considered merely a metabolic byproduct of cellular damage, emerging evidence highlights its role as a bioactive lipid that can modulate key signaling pathways and contribute to the pathophysiology of various diseases. This technical guide provides a comprehensive overview of 7-oxo-nonanoic acid, covering its formation through lipid peroxidation, robust analytical methodologies for its quantification, its biological activities, and its potential as a clinical biomarker. We offer field-proven insights and detailed protocols to support researchers, scientists, and drug development professionals in advancing the understanding and application of this significant molecule.

The Genesis of Oxidative Stress: An Introduction to Lipid Peroxidation

Lipid peroxidation is a complex chain reaction involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) within cell membranes.[1] Initiated by reactive oxygen species (ROS), this process leads to cellular damage and is implicated in a host of human diseases, including atherosclerosis, neurodegenerative disorders, and cancer.[1] The reaction proceeds in three main stages: initiation, propagation, and termination. The propagation phase generates a cascade of lipid hydroperoxides, which are unstable and decompose into a variety of secondary products, including reactive aldehydes and oxo-acids.[1][2] One such product, 7-oxo-nonanoic acid, has garnered significant scientific interest.

Formation Pathway of 7-Oxo-nonanoic Acid

Key Precursors

The primary precursors for the generation of 7-oxo-nonanoic acid are ω-6 and ω-9 polyunsaturated fatty acids. Linoleic acid (C18:2, n-6), being one of the most abundant PUFAs in biological membranes, is considered the principal substrate for its formation through autoxidation.[2][3]

Mechanism of Formation

The formation of 7-oxo-nonanoic acid from linoleic acid is a non-enzymatic process driven by a free radical chain reaction. The key steps are:

-

Hydrogen Abstraction: The process begins when a reactive oxygen species abstracts a hydrogen atom from a bis-allylic carbon on the linoleic acid backbone, forming a lipid radical.

-

Peroxidation: Molecular oxygen rapidly adds to the lipid radical, creating a peroxyl radical.

-

Propagation: The peroxyl radical can abstract a hydrogen from an adjacent PUFA, forming a lipid hydroperoxide and a new lipid radical, thus propagating the chain reaction.

-

Decomposition: The unstable lipid hydroperoxides, such as 9-hydroperoxyoctadecadienoic acid (9-HPODE), undergo fragmentation.[4] This cleavage results in the formation of various smaller molecules, including 9-oxononanoic acid, a structurally related compound.[3][4] While the precise cleavage yielding the 7-oxo isomer is less detailed in literature, it follows a similar fragmentation pattern from a different hydroperoxide isomer.

Caption: Formation of 7-Oxo-nonanoic Acid via Lipid Peroxidation.

Analytical Strategies for Detection and Quantification

Accurate quantification of 7-oxo-nonanoic acid in complex biological matrices like plasma is critical for understanding its pathophysiological roles. The choice of analytical methodology is paramount and is dictated by the required sensitivity, specificity, and sample throughput.

Methodological Choices: LC-MS/MS vs. GC-MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity, specificity, and minimal sample preparation requirements. It often allows for direct quantification without the need for chemical derivatization, which simplifies the workflow and reduces analysis time.[5]

Gas Chromatography-Mass Spectrometry (GC-MS): A conventional and robust technique. However, for non-volatile analytes like 7-oxo-nonanoic acid, a derivatization step is mandatory to increase volatility and improve chromatographic performance.[5] This adds complexity and potential for variability in the sample preparation process.

Detailed Protocol: Quantification of 7-Oxo-nonanoic Acid in Human Plasma via UPLC-MS/MS

This protocol describes a validated method for the sensitive and specific quantification of 7-oxo-nonanoic acid in human plasma.

Causality Behind Experimental Choices:

-

Protein Precipitation: Acetonitrile is used to efficiently precipitate plasma proteins, which would otherwise interfere with the analysis and damage the analytical column.

-

Internal Standard: An isotopic internal standard (e.g., 7-oxo-nonanoic acid-d3) is crucial for accurate quantification. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, allowing for reliable correction of any sample loss during preparation or analytical variability.[5]

Step-by-Step Methodology:

-

Sample Thawing: Thaw frozen human plasma samples on ice to maintain analyte stability.

-

Protein Precipitation: In a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a known concentration of the isotopic internal standard to 100 µL of plasma.[5]

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean LC-MS vial for analysis.

-

UPLC-MS/MS Analysis: Inject the sample into a UPLC-MS/MS system.

-

Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate 7-oxo-nonanoic acid from other plasma components.

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in negative ion mode using Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. The precursor-to-product ion transitions for both the analyte and the internal standard must be optimized.

-

Caption: Potential PPAR Signaling by 7-Oxo-nonanoic Acid.

Role in Atherosclerosis and Cardiovascular Disease

Atherosclerosis, a chronic inflammatory disease, is the primary cause of most cardiovascular diseases (CVD). [6][7]Lipid peroxidation is a key event in the pathogenesis of atherosclerosis, where the oxidation of low-density lipoprotein (LDL) contributes to plaque formation. [1][7] Given its origin from lipid peroxidation, 7-oxo-nonanoic acid is increasingly being investigated as a potential biomarker for atherosclerosis. [8]Studies on the related 9-oxononanoic acid have shown that it can induce the activity of phospholipase A2 (PLA2) and the production of thromboxane A2 (TxA2), a potent agonist of platelet aggregation. [1][9]This suggests a direct pro-atherogenic role by promoting inflammation and thrombosis, key events in the progression of cardiovascular disease. The identification of metabolic changes, including specific oxidized fatty acids, is a promising avenue for discovering new biomarkers for assessing the severity of coronary atherosclerosis. [8]

Future Directions and Therapeutic Implications

The dual role of 7-oxo-nonanoic acid as both a product of oxidative stress and a signaling molecule presents exciting opportunities for research and drug development.

-

Biomarker Development: As analytical techniques become more sensitive, measuring levels of 7-oxo-nonanoic acid in plasma or urine could serve as a non-invasive biomarker for diseases with an oxidative stress component, such as CVD, metabolic syndrome, and neurodegenerative disorders. [6][8]* Therapeutic Targeting: Understanding how 7-oxo-nonanoic acid interacts with signaling pathways like PPARs could open doors for new therapeutic strategies. Selective modulation of these pathways could offer a novel approach to treating metabolic and inflammatory diseases.

Conclusion

7-Oxo-nonanoic acid has evolved from being viewed as a simple byproduct of lipid peroxidation to a bioactive molecule with significant implications in cellular signaling and disease pathophysiology. Its formation is intrinsically linked to oxidative stress, making it a valuable candidate for biomarker development. Furthermore, its potential to modulate PPAR activity highlights its role in the intricate network of metabolic regulation. Continued research, supported by robust analytical methodologies as outlined in this guide, will be crucial in fully elucidating the role of 7-oxo-nonanoic acid and harnessing its potential for clinical applications.

References

- BenchChem Technical Support Team. (2025). A Comparative Guide to the Bioanalytical Quantification of 7-Methyl-8-oxononanoic Acid. BenchChem.

- BenchChem. (2025).

- Gallo, A., et al. (2023).

- LIPID MAPS. (n.d.). 9-Oxononanoic acid.

- Malapaka, R. R. V., et al. (2012). Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists. PLOS One.

- Sardu, C., et al. (2020). Recognized and Potentially New Biomarkers—Their Role in Diagnosis and Prognosis of Cardiovascular Disease. PubMed Central.

- ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry.

- Unknown Author. (2025). Simple approach for analysis of plasma oxo-, hydroxy- and dicarboxylic acids.

- BenchChem. (2025). The Biosynthesis of 4-Oxononanoic Acid: A Technical Guide. BenchChem.

- BenchChem. (2025).

- Ren, R. F., et al. (2013). A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood. NIH.

- Wang, Z., et al. (2025). Multi‐omics analysis revealed biomarkers for coronary atherosclerosis: Occurrence and development. PMC - NIH.

- Valledor, A. F., et al. (2025).

- Christodoulou, E., et al. (2022). Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. MDPI.

- Tuttolomondo, A., et al. (2023).

- Ren, R. F., et al. (2013). A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood.

Sources

- 1. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. LIPID MAPS [lipidmaps.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recognized and Potentially New Biomarkers—Their Role in Diagnosis and Prognosis of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Atherosclerosis and Its Related Laboratory Biomarkers [mdpi.com]

- 8. Multi‐omics analysis revealed biomarkers for coronary atherosclerosis: Occurrence and development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Metabolic Origin of 7-Oxo-nonanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Oxo-nonanoic acid (7-ONA) is a nine-carbon oxo-fatty acid emerging as a significant biomarker of oxidative stress. Its presence in biological systems is intrinsically linked to the non-enzymatic, free-radical-mediated peroxidation of polyunsaturated fatty acids (PUFAs). This guide delineates the primary metabolic pathways leading to the formation of 7-ONA, focusing on the oxidative cleavage of key dietary fatty acids such as linoleic acid. We will explore the nuanced mechanisms of lipid hydroperoxide formation, which can lead to a variety of oxo-acid isomers, including 7-ONA. Furthermore, this document provides a comprehensive, field-tested protocol for the definitive identification and quantification of 7-ONA in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS), and discusses the interpretation of its levels in the context of biomedical research and therapeutic development.

Introduction: The Significance of 7-Oxo-nonanoic Acid as a Biomarker

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a pathogenic component of numerous diseases, including cardiovascular disease, neurodegenerative disorders, and cancer.[1] The direct measurement of ROS is challenging due to their extremely short half-life.[1] Consequently, research relies on the quantification of stable downstream products that result from oxidative damage to macromolecules.

Lipids, particularly PUFAs within cellular membranes and lipoproteins, are prime targets for ROS-mediated damage.[2] This process, known as lipid peroxidation, generates a cascade of reactive intermediates and, ultimately, stable breakdown products.[3] Among these are short-chain oxo-fatty acids, which serve as a chemical footprint of oxidative damage. 7-Oxo-nonanoic acid is one such molecule, a specific marker whose concentration can reflect the extent of lipid peroxidation within a biological system. Understanding its precise metabolic origin is paramount for its validation and application as a reliable biomarker in both preclinical and clinical research.

The Core Metabolic Pathway: Non-Enzymatic Peroxidation of Polyunsaturated Fatty Acids

The genesis of 7-Oxo-nonanoic acid is not a product of a specific, genetically encoded metabolic pathway but rather a consequence of the stochastic chemical reactions of lipid peroxidation.[4] The primary precursors are abundant PUFAs, with linoleic acid (18:2, n-6) being a principal substrate.

The Precursor: Linoleic Acid

Linoleic acid is an essential fatty acid ubiquitously found in cellular membranes. Its structure, containing two double bonds separated by a methylene group (-CH=CH-CH2-CH=CH-), makes it particularly susceptible to oxidation. The hydrogen atoms on the central methylene group (C-11) are weakly bonded and can be readily abstracted by free radicals.[3]

Mechanism of Formation: From Radical to Stable Product

The formation of 7-ONA can be understood through a multi-step, non-enzymatic process known as autoxidation.

-

Initiation: A pre-existing radical species (like the hydroxyl radical, •OH) abstracts a hydrogen atom from the C-11 position of linoleic acid. This creates a carbon-centered pentadienyl radical that is stabilized by resonance, with the unpaired electron delocalized across carbons 9 through 13.[3]

-

Propagation: The fatty acid radical rapidly reacts with molecular oxygen (O2) to form a peroxyl radical (LOO•). This radical can attack at different positions, but the thermodynamically favored products are conjugated diene hydroperoxides. The primary products are 9-hydroperoxyoctadecadienoic acid (9-HPODE) and 13-hydroperoxyoctadecadienoic acid (13-HPODE).[5] However, due to the delocalized nature of the radical, oxygen addition can also occur at other positions, leading to the formation of minor but significant hydroperoxide isomers, such as 8-HPODE.

-

Decomposition & Cleavage: These lipid hydroperoxides are unstable and undergo cleavage, often facilitated by transition metals like iron. This cleavage breaks the carbon chain, yielding a variety of smaller molecules, including aldehydes and oxo-acids.[6]

-

Major Pathway (Formation of 9-Oxononanoic Acid): The canonical cleavage of the major intermediate, 9-HPODE, results in the formation of 9-oxononanoic acid .[5][7]

-

Alternative Pathway (Proposed Origin of 7-Oxononanoic Acid): The formation of 7-ONA is proposed to arise from the cleavage of less abundant, alternative hydroperoxide isomers. Specifically, the oxidative cleavage of an 8-hydroperoxide intermediate would yield 7-Oxo-nonanoic acid. While less favored than 9-HPODE formation, this pathway is chemically plausible and accounts for the presence of various oxo-acid isomers found in biological samples under oxidative stress.

-

The following diagram illustrates this proposed dual pathway originating from the same linoleic acid precursor.

Experimental Validation and Quantification

The definitive analysis of 7-ONA in complex biological matrices like plasma or tissue homogenates requires a robust analytical methodology. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard, offering high sensitivity and structural confirmation.[4]

Rationale for the Analytical Strategy

Direct analysis of 7-ONA is not feasible due to its low volatility and polar nature, which make it unsuitable for GC. The described protocol overcomes this by:

-

Liberating the Analyte: Saponification (alkaline hydrolysis) is used to cleave 7-ONA from any esters (e.g., triglycerides or phospholipids), ensuring the total pool is measured.

-

Isolating the Analyte: Liquid-liquid extraction separates the lipid-soluble fatty acids from the bulk of the aqueous sample matrix.

-

Enhancing Volatility via Derivatization: A crucial two-step derivatization process is employed. First, the keto group is protected by methoximation. Second, the carboxylic acid is converted to a trimethylsilyl (TMS) ester. This chemical modification makes the molecule volatile and thermally stable for GC analysis.[8]

Detailed Step-by-Step Protocol for GC-MS Analysis

This protocol provides a self-validating system through the inclusion of an internal standard.

Materials:

-

Internal Standard (IS): 7-Oxononanoic acid-d3 (or other suitable stable isotope-labeled analog).

-

Solvents: Methanol, Chloroform, Hexane (all HPLC or GC grade).

-

Reagents: Methoxyamine hydrochloride (MeOx), N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS), Pyridine.[8]

Procedure:

-

Sample Preparation & Spiking:

-

To 100 µL of plasma or a known mass of tissue homogenate, add a precise amount of the internal standard (e.g., 50 ng of 7-Oxononanoic acid-d3).

-

-

Lipid Extraction & Saponification:

-

Perform a Folch extraction by adding 2 mL of a Chloroform:Methanol (2:1, v/v) solution. Vortex vigorously for 2 minutes.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic layer into a new glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

To hydrolyze esters, add 1 mL of 0.5 M methanolic KOH. Cap tightly and heat at 60°C for 60 minutes.

-

-

Re-extraction of Free Fatty Acids:

-

After cooling, acidify the sample to pH ~3 with 6 M HCl.

-

Add 2 mL of hexane, vortex for 2 minutes, and centrifuge.

-

Collect the upper hexane layer. Repeat the hexane extraction once more and combine the organic layers.

-

Evaporate the pooled hexane to dryness under nitrogen.

-

-

Derivatization:

-

Step 1 (Methoximation): Add 50 µL of Methoxyamine hydrochloride in pyridine (20 mg/mL). Cap and heat at 60°C for 30 minutes. This step protects the keto group.

-

Step 2 (Silylation): Cool the sample. Add 50 µL of BSTFA + 1% TMCS. Cap and heat at 60°C for another 30 minutes. This converts the carboxylic acid to its TMS ester.[9]

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

GC Conditions (Typical):

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mode: Selected Ion Monitoring (SIM) for highest sensitivity, or full scan for initial identification. Key diagnostic ions for the derivatized 7-ONA and its internal standard should be monitored. Based on typical fragmentation of oxo-acids, characteristic ions would result from cleavage adjacent to the carbonyl group and loss of the silyl group.[10][11]

-

-

Visualization of the Analytical Workflow

Quantitative Data and Interpretation

Quantitative data for endogenous levels of 7-Oxo-nonanoic acid are not widely reported in the literature, reflecting its status as an emerging biomarker. Its concentration is expected to be low in healthy individuals and to rise in conditions associated with significant oxidative stress.

For context, levels of related, well-established lipid peroxidation products are often in the low ng/mL to pg/mL range in plasma and urine.[12] The robust GC-MS method described here, particularly when using SIM mode, is designed to achieve limits of quantification in this range.

| Biomarker Class | Typical Matrix | Typical Concentration Range (Healthy) | Reference Context |

| Oxo-Fatty Acids (e.g., 7-ONA) | Plasma, Urine | Expected: Low ng/mL or lower | Levels increase with oxidative stress |

| F2-Isoprostanes | Plasma, Urine | 10 - 100 pg/mL | Gold standard for lipid peroxidation[4] |

| 8-oxodG | Urine | 2 - 5 ng/mL (Creatinine-corrected) | Marker of oxidative DNA damage[12] |

Interpreting Elevated Levels: An increase in 7-ONA, when measured with a validated method, provides a strong indication of ongoing and significant lipid peroxidation. In drug development, this can be invaluable for:

-

Target Engagement: Assessing whether a novel antioxidant compound is effectively reducing lipid peroxidation in vivo.

-

Disease Modeling: Quantifying the degree of oxidative stress in animal models of disease.

-

Patient Stratification: Potentially identifying patient populations with higher levels of oxidative stress who may benefit most from targeted therapies.

Conclusion and Future Directions

7-Oxo-nonanoic acid is a direct chemical consequence of free-radical damage to polyunsaturated fatty acids, originating from the oxidative cleavage of minor lipid hydroperoxide isomers. Its formation via non-enzymatic pathways makes it a specific indicator of pathological oxidative stress rather than regulated metabolic activity. With robust and sensitive analytical methods like GC-MS, 7-ONA can be reliably quantified in biological samples, offering a valuable tool for researchers and drug developers.

Future work should focus on establishing normative concentration ranges in healthy and diseased populations and correlating 7-ONA levels with clinical outcomes. As our understanding of the complex "oxylipinome" grows, integrating measurements of 7-ONA with other biomarkers will provide a more holistic and powerful picture of the role of oxidative stress in health and disease.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry of 3-Oxo Fatty Acids.

-

Wikipedia. (2023). Sapienic acid. Retrieved from [Link]

- Niki, E. (2014). Non-enzymatic lipid oxidation products in biological systems: assessment of the metabolites from polyunsaturated fatty acids.

- Benchchem. (n.d.). A Comparative Guide to the Bioanalytical Quantification of 7-Methyl-8-oxononanoic Acid.

- Pappas, A. (Ed.). (2016). Sapienic Acid: Species-Specific Fatty Acid Metabolism of the Human Sebaceous Gland. In Lipids and Skin Health. Springer.

- Yilmaz, E., et al. (2022). Sapienic Acid Metabolism Influences Membrane Plasticity and Protein Signaling in Breast Cancer Cell Lines. Cells, 11(2), 225.

- Souto-Maria, A., & Dubois, J. L. (2018). Oxidative Cleavage of Fatty Acid Derivatives for Monomer Synthesis. Molecules, 23(10), 2634.

- Pappas, A. (2016). Sapienic Acid: Species-Specific Fatty Acid Metabolism of the Human Sebaceous Gland.

- Maria, A. S., et al. (2018).

-

Wikipedia. (2023). Omega-7 fatty acid. Retrieved from [Link]

- Santacesaria, E., et al. (2014). Oxidative cleavage of unsaturated carboxylic acids.

- ResearchGate. (2015). (PDF) Fact Sheet on Palmitoleic Acid (Omega-7).

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Di Serio, M., et al. (2019). The Oxidative Cleavage of 9,10-Dihydroxystearic Triglyceride with Oxygen and Cu Oxide-based Heterogeneous Catalysts.

-

LIPID MAPS. (n.d.). 8-Amino-7-oxononanoic acid. Retrieved from [Link]

- Hontecillas, R., et al. (2021). Oxylipin Biomarkers of Auto-Oxidation Are Associated with Antioxidant Micronutrients and Multiple Sclerosis Disability. Antioxidants, 10(4), 576.

- Porter, N. A. (2013). An update on products and mechanisms of lipid peroxidation. Molecular nutrition & food research, 57(7), 1145–1150.

- Heistad, D. D. (2006). Biological markers of oxidative stress: Applications to cardiovascular research and practice.

- Miwa, H., & Yamamoto, M. (2003). The biological significance of ω-oxidation of fatty acids. Journal of Smooth Muscle Research, 39(6), 195-210.

-

Wikipedia. (2023). List of unsaturated fatty acids. Retrieved from [Link]

- Hovik, K., et al. (1996). Polyunsaturated Thia- And Oxa-Fatty Acids: Incorporation Into Cell-Lipids and Their Effects on Arachidonic Acid- And Eicosanoid Synthesis. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1303(2), 145-152.

-

PubChem. (n.d.). Nonanoic acid. Retrieved from [Link]

- ResearchGate. (n.d.). Major decomposition products of ionized 9-oxononanoic acid.

- University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.

- Andreoli, R., et al. (2010). Quantitative determination of urinary 8-oxo-7,8-dihydro-2'-deoxyguanosine, 8-oxo-7,8-dihydroguanine, 8-oxo-7,8-dihydroguanosine, and their non-oxidized forms: daily concentration profile in healthy volunteers. Biomarkers, 15(3), 221-231.

Sources

- 1. Insights into the behavior of nonanoic acid and its conjugate base at the air/water interface through a combined experimental and theoretical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxylipin Biomarkers of Auto-Oxidation Are Associated with Antioxidant Micronutrients and Multiple Sclerosis Disability [mdpi.com]

- 3. Pelargonic acid - Wikipedia [en.wikipedia.org]

- 4. Non-enzymatic lipid oxidation products in biological systems: assessment of the metabolites from polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Oxidative Cleavage of 9,10‐Dihydroxystearic Triglyceride with Oxygen and Cu Oxide‐based Heterogeneous Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. stars.library.ucf.edu [stars.library.ucf.edu]

- 8. Sapienic Acid: Species-Specific Fatty Acid Metabolism of the Human Sebaceous Gland | Plastic Surgery Key [plasticsurgerykey.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. Quantitative determination of urinary 8-oxo-7,8-dihydro-2'-deoxyguanosine, 8-oxo-7,8-dihydroguanine, 8-oxo-7,8-dihydroguanosine, and their non-oxidized forms: daily concentration profile in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 7-Oxo-nonanoic Acid (CAS: 20356-92-7): Properties, Synthesis, and Applications

Abstract

7-Oxo-nonanoic acid (CAS: 20356-92-7), also known as 7-ketopelargonic acid, is a nine-carbon oxo-carboxylic acid. While direct research on this specific molecule is limited, its structural features—a terminal carboxylic acid and a ketone group at the C-7 position—position it as a valuable intermediate in synthetic chemistry. This guide provides a comprehensive technical overview of its known and inferred properties, outlines plausible, well-referenced synthetic strategies, and details robust analytical methodologies. By examining its structural analogs, such as 7-keto-8-aminopelargonic acid (KAPA) and 9-oxononanoic acid, we explore its potential biological significance and applications in drug development and biopolymer science. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their work.

Core Properties and Molecular Characteristics

Physicochemical and Computational Data

The key identifying and computed properties of 7-oxo-nonanoic acid are summarized in the table below. The lack of extensive experimental data underscores its role primarily as a synthetic intermediate rather than a widely studied end-product.

| Property | Value | Source(s) |

| CAS Number | 20356-92-7 | [1][2] |

| Molecular Formula | C₉H₁₆O₃ | [1] |

| Molecular Weight | 172.22 g/mol | [1] |

| IUPAC Name | 7-oxononanoic acid | |

| Synonyms | 7-Ketopelargonic acid, 6-Propionyl-n-caproic acid | [3] |

| Physical Form | White solid (reported by some suppliers) | [2] |

| Purity | ≥98% (commercially available) | [1] |

| Storage | Sealed in a dry environment at 2-8°C | [1] |

| SMILES | CCC(=O)CCCCCC(=O)O | [1] |

| LogP (Computed) | 2.0006 | [1] |

| Topological Polar Surface Area (TPSA) | 54.37 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 7 | [1] |

Note: Experimental values for melting point, boiling point, and aqueous solubility are not well-documented. Based on its parent compound, nonanoic acid (m.p. 12.5°C, b.p. 254°C), and its solid form, a melting point significantly higher than 12.5°C is expected.[4][5][6] It is expected to be soluble in organic solvents like chloroform, ether, and methanol, and poorly soluble in water.[4][7]

Spectral Characteristics

-

Infrared (IR) Spectroscopy: A vapor phase IR spectrum is available, which would characteristically show a broad absorption band for the carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and two distinct C=O (carbonyl) stretching peaks: one for the carboxylic acid (~1700-1725 cm⁻¹) and one for the ketone (~1710-1720 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Expected signals would include a triplet for the terminal methyl group (C9), multiplets for the methylene groups (C2-C6, C8), and a downfield singlet for the carboxylic acid proton. The protons alpha to the carbonyls (C2 and C6/C8) would be shifted further downfield compared to other methylene protons.

-

¹³C-NMR: Two signals in the carbonyl region (>175 ppm) are expected, corresponding to the carboxylic acid carbon and the ketone carbon. The remaining seven signals would appear in the aliphatic region.

-

-

Mass Spectrometry (MS): Electron ionization (EI) would likely lead to fragmentation patterns characteristic of fatty acids, including a visible molecular ion peak (m/z = 172.11) and fragments resulting from alpha-cleavage around the ketone and McLafferty rearrangement.

Synthesis and Manufacturing Strategies

While a specific, optimized industrial synthesis for 7-oxo-nonanoic acid is not publicly documented, several logical and reliable synthetic routes can be proposed based on established organic chemistry principles and literature precedents for analogous compounds.

Strategy 1: Oxidation of 7-Hydroxynonanoic Acid

Caption: Oxidation pathway from 7-hydroxynonanoic acid.

-

Dissolution: Dissolve 1.0 equivalent of 7-hydroxynonanoic acid in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Oxidation: Add 1.5 equivalents of pyridinium chlorochromate (PCC) or Dess-Martin periodinane in portions to the stirred solution at room temperature. Causality: These reagents are selective for the oxidation of secondary alcohols to ketones and are mild enough to minimize side reactions with the carboxylic acid.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium salts or periodinane byproducts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 7-oxo-nonanoic acid.

Strategy 2: Ozonolysis of an Unsaturated Precursor

Ozonolysis is a powerful and industrially relevant method for cleaving carbon-carbon double bonds to form carbonyl compounds.[8] The synthesis of 7-oxo-nonanoic acid could be envisioned via the ozonolysis of undec-7-enoic acid.

Caption: Ozonolysis pathway to 7-oxo-nonanoic acid.

-

Ozonolysis: Dissolve undec-7-enoic acid in a suitable solvent mixture (e.g., DCM/methanol) and cool the solution to -78°C. Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the alkene. Causality: The low temperature is crucial to control the exothermic reaction and stabilize the primary ozonide intermediate.[8]

-

Workup: Purge the solution with nitrogen or oxygen to remove excess ozone. Add a reducing agent, such as dimethyl sulfide (DMS) or triphenylphosphine, and allow the mixture to warm to room temperature. Causality: A reductive workup is necessary to cleave the ozonide to the desired ketone and aldehyde without further oxidation to carboxylic acids. The reaction yields 7-oxo-nonanoic acid and butanal as a co-product, which must be separated during purification.

Analytical Methodologies

The quantification of 7-oxo-nonanoic acid in complex matrices, such as biological fluids or reaction mixtures, requires a sensitive and specific analytical method. Due to the lack of a strong chromophore, direct UV detection is challenging. Therefore, derivatization is the recommended approach for both HPLC and GC analysis.

Proposed Method: HPLC with UV Detection via Derivatization

This method adapts established protocols for the analysis of other keto acids by introducing a UV-active moiety.[9]

Sources

- 1. chemscene.com [chemscene.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. parchem.com [parchem.com]

- 4. Nonanoic_acid [chemeurope.com]

- 5. Nonanoic Acid | C9H18O2 | CID 8158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pelargonic acid - Wikipedia [en.wikipedia.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. US20130078685A1 - Ozonolysis of unsaturated fatty acids and derivatives thereof - Google Patents [patents.google.com]

- 9. CID 5460197 | C9H16NO3- | CID 5460197 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pivotal Role of 7-Oxo-nonanoic Acid in Microbial Metabolism: A Technical Guide

Abstract

7-Oxo-nonanoic acid, also known as 7-keto-nonanoic acid, is a critical intermediate in the microbial biosynthesis of biotin (Vitamin B7), an essential cofactor for a variety of metabolic carboxylation reactions. This technical guide provides an in-depth exploration of the biosynthesis, metabolic fate, and regulatory significance of 7-Oxo-nonanoic acid in microorganisms. We will delve into the enzymatic machinery responsible for its formation, compare the biosynthetic pathways in model organisms such as Escherichia coli and Bacillus subtilis, and discuss the potential catabolic routes. Furthermore, this guide will present detailed methodologies for the extraction and quantification of 7-Oxo-nonanoic acid from microbial cultures, and explore its implications for drug development and metabolic engineering. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this key metabolic intermediate.

Introduction: The Centrality of a Keto-Fatty Acid

In the intricate web of microbial metabolism, certain molecules, while not end products themselves, serve as crucial hubs, connecting disparate pathways and enabling the synthesis of essential compounds. 7-Oxo-nonanoic acid is one such molecule. Its primary and most well-documented role is as a committed precursor in the de novo synthesis of biotin.[1][2] Biotin is an indispensable cofactor for enzymes involved in critical metabolic processes, including fatty acid synthesis, amino acid degradation, and gluconeogenesis.[2] Given that many microbes can synthesize biotin while mammals cannot, the biotin biosynthesis pathway, and by extension the metabolism of 7-Oxo-nonanoic acid, presents a promising target for the development of novel antimicrobial agents.[2]

This guide will provide a detailed examination of the biochemical landscape surrounding 7-Oxo-nonanoic acid, offering insights into its synthesis, potential degradation, and the tightly regulated control of its metabolic flux.

Biosynthesis of 7-Oxo-nonanoic Acid: A Tale of Two Pathways

The formation of 7-Oxo-nonanoic acid is the first committed step in the assembly of the biotin ring structure. This reaction is catalyzed by the highly conserved pyridoxal 5'-phosphate (PLP)-dependent enzyme, 8-amino-7-oxononanoate synthase (AONS) , encoded by the bioF gene.[2][3] AONS catalyzes the decarboxylative condensation of L-alanine with an activated form of pimelic acid (a seven-carbon dicarboxylic acid).[2] While the core enzymatic reaction is conserved, the nature of the activated pimeloyl donor differs between microbial species, most notably between the Gram-negative model organism Escherichia coli and the Gram-positive Bacillus subtilis.[3]

The Escherichia coli Pathway: A Direct Link to Fatty Acid Synthesis

In E. coli, the biotin synthesis pathway is elegantly integrated with fatty acid biosynthesis. The pimeloyl moiety is synthesized and carried as a thioester of the Acyl Carrier Protein (ACP), forming pimeloyl-ACP.[4] E. coli's BioF enzyme can directly utilize pimeloyl-ACP as a substrate, condensing it with L-alanine to produce 7-Oxo-nonanoic acid (also referred to as 7-keto-8-aminopelargonic acid or KAPA), with the release of ACP and CO2.[2][3]

The Bacillus subtilis Pathway: A Detour via Coenzyme A

In contrast, the B. subtilis BioF enzyme exhibits a stricter substrate specificity and is unable to efficiently use pimeloyl-ACP.[3] Instead, the biotin synthesis pathway in B. subtilis involves an additional step where the pimeloyl moiety is transferred from ACP to Coenzyme A (CoA) to form pimeloyl-CoA. This reaction is catalyzed by a pimeloyl-CoA synthetase encoded by the bioW gene.[3][5] Subsequently, the B. subtilis BioF enzyme utilizes pimeloyl-CoA as its substrate for the condensation reaction with L-alanine to yield 7-Oxo-nonanoic acid.[3]

This divergence in the upstream pathway leading to 7-Oxo-nonanoic acid highlights the metabolic plasticity of microorganisms and has important implications for metabolic engineering efforts aimed at overproducing biotin.

Caption: Divergent biosynthetic routes to 7-Oxo-nonanoic acid in E. coli and B. subtilis.

The Subsequent Metabolic Fate of 7-Oxo-nonanoic Acid

Once synthesized, 7-Oxo-nonanoic acid is rapidly converted in the subsequent steps of the biotin pathway. However, under certain conditions or in engineered strains, it may be subject to other metabolic transformations, including catabolism.

The Main Route: Conversion to 7,8-Diaminopelargonic Acid

The primary metabolic fate of 7-Oxo-nonanoic acid is its amination to form 7,8-diaminopelargonic acid (DAPA). This reaction is catalyzed by the enzyme adenosylmethionine-8-amino-7-oxononanoate transaminase , encoded by the bioA gene.[6] This enzyme utilizes S-adenosyl-L-methionine (SAM) as the amino donor. DAPA is then further processed through the actions of BioD and BioB to form dethiobiotin and finally biotin.[6]

Postulated Catabolism: The Beta-Oxidation Pathway

While not extensively studied for 7-Oxo-nonanoic acid specifically, it is plausible that this molecule, being a medium-chain fatty acid derivative, can be degraded through the beta-oxidation pathway if it accumulates.[7][8] This catabolic process sequentially shortens the fatty acid chain by two carbons in each cycle, generating acetyl-CoA, NADH, and FADH2, which can then enter central carbon metabolism to produce energy.[8] The presence of the oxo group at the 7th position might require the action of specific reductases or isomerases for complete degradation, but the fundamental machinery of beta-oxidation is the most likely route for its catabolism.

Regulation of 7-Oxo-nonanoic Acid Levels: The Role of BirA

The intracellular concentration of 7-Oxo-nonanoic acid is indirectly but tightly controlled through the regulation of the bio operon. In many bacteria, including E. coli, the expression of the biotin biosynthetic genes is repressed by the bifunctional protein BirA .[1][9] BirA acts as both a biotin protein ligase, which attaches biotin to its target enzymes, and a transcriptional repressor.[10]

When biotin levels are high, BirA, in its biotinylated form (biotinoyl-AMP), binds to the bio operator and represses the transcription of the bio operon, including bioF.[9][10] This feedback inhibition prevents the unnecessary synthesis of biotin and its intermediates, including 7-Oxo-nonanoic acid. Conversely, when biotin levels are low, BirA functions primarily as a ligase, and the bio operon is expressed, leading to the synthesis of 7-Oxo-nonanoic acid and ultimately biotin.[10] While there is no direct evidence of 7-Oxo-nonanoic acid itself acting as a regulatory molecule, its concentration is a direct consequence of this elegant regulatory system.

Potential Roles Beyond Biotin Synthesis: Avenues for Future Research

While the role of 7-Oxo-nonanoic acid as a biotin precursor is well-established, its potential for other biological activities remains largely unexplored. Other fatty acids and their derivatives are known to act as signaling molecules in microbial communication, influencing processes such as biofilm formation and virulence.[11] It is conceivable that 7-Oxo-nonanoic acid or its downstream metabolites could have similar signaling functions, a hypothesis that warrants further investigation.

Methodologies for the Study of 7-Oxo-nonanoic Acid

The accurate quantification of 7-Oxo-nonanoic acid in microbial cultures is essential for studying its metabolism and the efficacy of metabolic engineering strategies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most powerful techniques for this purpose.

Experimental Protocol: GC-MS Quantification of 7-Oxo-nonanoic Acid in Bacterial Supernatant

This protocol provides a general framework for the analysis of 7-Oxo-nonanoic acid. Optimization will be required for specific microbial strains and culture conditions.

1. Sample Preparation: a. Centrifuge 1 mL of bacterial culture at 10,000 x g for 10 minutes at 4°C to pellet the cells. b. Carefully transfer the supernatant to a new tube. c. Acidify the supernatant to pH 2-3 with 1M HCl to protonate the carboxylic acid. d. Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing vigorously for 1 minute, and centrifuging at 3,000 x g for 5 minutes to separate the phases. e. Transfer the upper organic phase to a clean glass vial. Repeat the extraction twice and pool the organic phases. f. Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization: a. To the dried extract, add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). b. Cap the vial tightly and heat at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivative. c. Cool the sample to room temperature before injection.

3. GC-MS Analysis: a. GC Column: Use a non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness). b. Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes. c. Injection: 1 µL splitless injection. d. MS Mode: Electron Ionization (EI) at 70 eV. Scan from m/z 50 to 500 or use Selected Ion Monitoring (SIM) for higher sensitivity, targeting characteristic fragments of the 7-Oxo-nonanoic acid-TMS derivative.

Caption: A generalized workflow for the GC-MS analysis of 7-Oxo-nonanoic acid.

LC-MS/MS for Intracellular Analysis

For the analysis of intracellular pools of 7-Oxo-nonanoic acid, a quenching and extraction protocol followed by LC-MS/MS is recommended.

1. Quenching and Extraction: a. Rapidly quench metabolic activity by adding the cell culture to a cold (-20°C) methanol/water solution. b. Centrifuge to pellet the cells and discard the supernatant. c. Perform a cell lysis and extraction using a suitable solvent mixture, such as acetonitrile/methanol/water. d. Centrifuge to remove cell debris and collect the extract.

2. LC-MS/MS Analysis: a. LC Column: A reverse-phase C18 column is typically used. b. Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid. c. MS/MS Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring the transition from the precursor ion [M-H]- to a specific product ion.

Quantitative Data Summary

While comprehensive comparative data is limited in the literature, some key kinetic parameters for 8-amino-7-oxononanoate synthase (BioF) have been reported.

| Organism | Substrate | Km | kcat | Reference |

| Escherichia coli | L-alanine | - | - | [3] |

| Pimeloyl-CoA | - | - | [3] | |

| Mycobacterium tuberculosis | L-alanine | 0.45 ± 0.04 mM | 0.18 ± 0.01 s-1 | [10] |

| Pimeloyl-CoA | 12.5 ± 1.2 µM | - | [10] |

Implications for Drug Development and Biotechnology

The essentiality of the biotin synthesis pathway in many pathogenic bacteria makes the enzymes involved, including BioF, attractive targets for novel antimicrobial drug development.[2] Inhibitors of BioF would block the production of 7-Oxo-nonanoic acid, leading to biotin starvation and ultimately cell death. The structural and mechanistic differences in the upstream pathways between different bacteria, such as the reliance on BioW in B. subtilis, could be exploited for the development of species-specific antibiotics.

From a biotechnological perspective, a thorough understanding of the metabolism and regulation of 7-Oxo-nonanoic acid is crucial for the metabolic engineering of microorganisms for the industrial production of biotin. Overcoming the tight regulation by BirA and optimizing the flux towards 7-Oxo-nonanoic acid are key challenges in developing commercially viable microbial biotin production platforms.

Conclusion

7-Oxo-nonanoic acid stands as a central, albeit transient, player in microbial metabolism, primarily serving as the gateway to the essential vitamin, biotin. Its biosynthesis showcases elegant metabolic diversity among different bacterial species. While its catabolism likely proceeds through conventional fatty acid degradation, and its potential role as a signaling molecule remains an open question, the study of 7-Oxo-nonanoic acid metabolism provides a fertile ground for both fundamental research and applied science. Continued investigation into the enzymes that produce and consume this keto-fatty acid will undoubtedly uncover new opportunities for antimicrobial drug design and the bio-based production of valuable compounds.

References

-

Brown, S. D., & Johnson, E. A. (2016). Mechanisms of biotin-regulated gene expression in microbes. Synthetic and Systems Biotechnology, 1(1), 1-8.

-

Cronan, J. E. (2014). Biotin, a universal and essential cofactor: synthesis, ligation and regulation. Current Opinion in Chemical Biology, 22, 1-9.

-

Bower, S., Perkins, J. B., Yocum, R. R., Serror, P., Sorokin, A., & Sonenshein, A. L. (1996). Cloning, sequencing, and characterization of the Bacillus subtilis biotin biosynthetic operon. Journal of bacteriology, 178(14), 4122–4130.

-

Wei, X., Wang, Y., Zhang, S., & Ye, B. (2021). Engineering a heterologous synthetic pathway in Escherichia coli for efficient production of biotin. Metabolic engineering, 68, 13-23.

-

Manandhar, M., & Cronan, J. E. (2018). A Canonical Biotin Synthesis Enzyme, 8-Amino-7-Oxononanoate Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli. Applied and environmental microbiology, 84(1), e02084-17.

-

Webster, S. P., Alexeev, D., Campopiano, D. J., Watt, R. M., Alexeeva, M., & Sawyer, L. (2000). Mechanism of 8-Amino-7-oxononanoate Synthase: Spectroscopic, Kinetic, and Crystallographic Studies. Biochemistry, 39(3), 516–528.

-

BenchChem Technical Support Team. (2025). A Comparative Guide to the Bioanalytical Quantification of 7-Methyl-8-oxononanoic Acid. BenchChem.

-

M-CSA. 8-amino-7-oxononanoate synthase. Mechanism and Catalytic Site Atlas.

-

Kuroishi, T. (2015). Bioorganic chemistry of signaling molecules in microbial communication. Journal of General and Applied Microbiology, 61(5), 163-172.

-

Zempleni, J., Wijeratne, S. S., & Hassan, Y. I. (2009). Biotin. BioFactors, 35(1), 36–46.

-

Bhor, V. M., Dev, S., Vasanthakumar, G. R., Kumar, P., Sinha, S., & Surolia, A. (2006). Broad substrate stereospecificity of the Mycobacterium tuberculosis 7-keto-8-aminopelargonic acid synthase: spectroscopic and kinetic studies. The Journal of biological chemistry, 281(35), 25076–25086.

-

Jimenez-Diaz, F., Ger-Jimenez, C., & de la Torre, J. G. (2017). Pathways for the Degradation of Fatty Acids in Bacteria. In Fatty Acids (pp. 1-20). IntechOpen.

-

Encarnación, S., Orozco, J., & Mendoza, A. (2015). Biotin synthesis pathways in gram-positive and gram-negative bacteria, with emphasis on rhizobia. Functional Analysis of Sinorhizobium meliloti Genes Involved in Biotin Synthesis and Transport.

-

Cyberlipid. Oxo fatty acids. GERLI Lipidomics.

-

Microbe Notes. (2023). Beta Oxidation of Fatty Acid: Steps, Uses, Diagram. Microbe Notes.

-

Manandhar, M., & Cronan, J. E. (2018). A Canonical Biotin Synthesis Enzyme, 8-Amino-7-Oxononanoate Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli. Applied and Environmental Microbiology, 84(1).

-

Wikipedia. (2024). Beta oxidation. Wikipedia.

-

Rodionov, D. A., Vitreschak, A. G., Mironov, A. A., & Gelfand, M. S. (2004). A versatile Escherichia coli strain for identification of biotin transporters and for biotin quantification. FEMS microbiology letters, 230(2), 269–277.

-

Bower, S., Perkins, J. B., Yocum, R. R., Serror, P., Sorokin, A., Sonenshein, A. L., &... Ifuku, O. (1998). Biotin Synthase from Escherichia Coli: Isolation of an Enzyme-Generated Intermediate and Stoichiometry of S-Adenosyl Methionine Use. Biochemical Journal, 330(3), 1079-1088.

-

Bower, S., Perkins, J. B., Yocum, R. R., Serror, P., Sorokin, A., & Sonenshein, A. L. (1996). Biotin biosynthesis pathways in E. coli, B. subtilis, and B. sphaericus. Journal of Bacteriology, 178(14), 4122-4130.

-

Rodionov, D. A., Mironov, A. A., & Gelfand, M. S. (2002). Biotin synthesis and uptake in E. coli wild-type and ΔbioH ΔyigM::Km strains. Journal of Biological Chemistry, 277(28), 24966-24973.

-

Eisenberg, M. A. (1968). Synthesis of 7-Oxo-8-Aminopelargonic Acid, a Biotin Vitamer, in Cell-free Extracts of Escherichia coli Biotin Auxotrophs. Journal of Bacteriology, 96(4), 1291-1297.

-

Wang, X., Liu, Y., Wang, H., & Jia, Z. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS. Waters Corporation.

-

Šimek, P., & Hrádková, P. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. In Methods in Molecular Biology (Vol. 2888, pp. 123-139). Humana, New York, NY.

-

BenchChem Technical Support Team. (2025). Application Note: Quantification of 7-Methyl-8-oxononanoic Acid in Biological Matrices using LC-MS/MS. BenchChem.

-

Šimek, P., & Hrádková, P. (2022). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. ResearchGate.

-

KEGG. (n.d.). KEGG T09704: RGQ30_26480. Kyoto Encyclopedia of Genes and Genomes.

-

PathBank. (n.d.). Biotin Metabolism. PathBank.

-

Jennings, J. A., Courtney, H. S., & Haggard, W. O. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Frontiers in Cellular and Infection Microbiology, 11, 662500.

-

Iacobazzi, F., et al. (2021). Direct LC-MS/MS Analysis of Extra- and Intracellular Glycerophosphoinositol in Model Cancer Cell Lines. Frontiers in Molecular Biosciences, 8, 644901.

-

Al-Mijalli, S. H., et al. (2022). An Experimental and Computational Analysis of Plant Compounds from Whole Urtica dioica L. Plant's Essential Oil for Antioxidant and Antibacterial Activities. Molecules, 27(19), 6533.

Sources

- 1. Mechanisms of biotin-regulated gene expression in microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Canonical Biotin Synthesis Enzyme, 8-Amino-7-Oxononanoate Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Canonical Biotin Synthesis Enzyme, 8-Amino-7-Oxononanoate Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. microbenotes.com [microbenotes.com]

- 8. Beta oxidation - Wikipedia [en.wikipedia.org]

- 9. Mechanisms of biotin-regulated gene expression in microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Altered Regulation of Escherichia coli Biotin Biosynthesis in BirA Superrepressor Mutant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms [frontiersin.org]

A Senior Application Scientist's Guide to the Enzymatic Synthesis of 7-Oxo-nonanoic Acid

Abstract

This technical guide provides a comprehensive overview of a robust and sustainable enzymatic approach for the synthesis of 7-oxo-nonanoic acid, a valuable keto acid with applications as a versatile building block in medicinal chemistry and polymer science. We will explore a two-step biocatalytic cascade, leveraging the power of protein engineering to achieve regioselective hydroxylation of nonanoic acid, followed by an efficient oxidation to the target molecule. This guide is intended for researchers, scientists, and drug development professionals seeking to implement green chemistry principles in the production of specialty chemicals. We will delve into the rationale behind enzyme selection, detailed experimental protocols for whole-cell biocatalysis, purification strategies, and rigorous analytical methodologies for product characterization and quantification.

Introduction: The Significance of 7-Oxo-nonanoic Acid

Oxo- and hydroxy-carboxylic acids are of special interest in organic synthesis; however, their production through traditional chemical methods can be challenging, often requiring harsh reaction conditions and yielding undesirable byproducts[1]. 7-Oxo-nonanoic acid, a nine-carbon fatty acid with a ketone group at the C7 position, is a valuable bifunctional molecule. Its structure makes it an attractive precursor for the synthesis of complex organic molecules, including pharmaceuticals and specialty polymers[2][3][4]. For instance, derivatives of oxo-heptanoic acid have been utilized as key intermediates in the synthesis of drugs like Seratrodast[2]. The enzymatic synthesis of 7-oxo-nonanoic acid offers a green and highly selective alternative to conventional chemical routes, operating under mild conditions with the potential for high yields and purity.

This guide outlines a two-step enzymatic cascade for the synthesis of 7-oxo-nonanoic acid from the readily available starting material, nonanoic acid. The proposed pathway is as follows:

-

Regioselective Hydroxylation: Nonanoic acid is first hydroxylated at the C7 position to yield 7-hydroxynonanoic acid. This challenging C-H activation is catalyzed by an engineered cytochrome P450 monooxygenase.

-

Oxidation: The resulting 7-hydroxynonanoic acid is then oxidized to the final product, 7-oxo-nonanoic acid, by an alcohol dehydrogenase.